(E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Description
Properties
Molecular Formula |
C31H32N2O6 |
|---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
(E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C31H32N2O6/c1-36-27-17-25(18-28(37-2)29(27)38-3)26(34)14-11-22-9-12-24(13-10-22)30(35)33-16-15-32(31(33)20-39-21-31)19-23-7-5-4-6-8-23/h4-14,17-18H,15-16,19-21H2,1-3H3/b14-11+ |
InChI Key |
JVDABCHLQNLAEA-SDNWHVSQSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/C2=CC=C(C=C2)C(=O)N3CCN(C34COC4)CC5=CC=CC=C5 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C=CC2=CC=C(C=C2)C(=O)N3CCN(C34COC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl
Spirocyclic Core Formation
The diazaspiro[3.4]octane scaffold is synthesized via a tandem cyclization strategy. A representative method involves reacting benzylamine derivatives with epoxide-containing precursors. For example, compound I (1-((4-methoxybenzyloxy)carbonylamino)cyclopropyl)methyl methanesulfonate undergoes nucleophilic substitution with glycine methyl ester in acetonitrile using potassium carbonate as a base, yielding intermediate II . Subsequent deprotection of the 4-methoxybenzyl (PMB) group and reduction with sodium borohydride generates the spirocyclic amine.
Alternative routes utilize hydrazine derivatives and alkynols. In a Pd-catalyzed approach, benzyl hydrazine carboxylate reacts with 4-pentyn-1-ol and isobutyraldehyde to form tert-butyl-protected diazaspiro compounds. Key conditions include:
- Catalyst : PdCl₂ (10 mol%) and ligand L2 (20 mol%)
- Solvent : Dichloroethane (DCE) at 130°C
- Yield : 75–89% with diastereomeric ratios (dr) up to 50:50.
Table 1: Comparison of Spirocyclic Core Synthesis Methods
Introduction of the Carbonyl Group
The 8-carbonyl functionality is introduced via amide coupling. The spirocyclic amine is reacted with 4-(chlorocarbonyl)benzoic acid using N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM). Activation of the carboxylic acid with thionyl chloride (SOCl₂) prior to coupling improves efficiency, achieving yields >85%.
Synthesis of (E)-1-(3,4,5-Trimethoxyphenyl)prop-2-en-1-one
Claisen-Schmidt Condensation
The enone moiety is synthesized via base-catalyzed condensation of 3,4,5-trimethoxyacetophenone with benzaldehyde derivatives. Using sodium hydroxide in ethanol under reflux, the reaction proceeds via aldol addition followed by dehydration to yield the α,β-unsaturated ketone. The (E)-configuration is favored due to conjugation stabilization, with typical yields of 70–80%.
Palladium-Catalyzed Olefination
A one-pot method from enones and aryl hydroxamates employs Pd(TFA)₂ (15 mol%) and ligand L3 in DCE at 130°C. This approach avoids isomerization issues, providing (E)-selectivity >90% and isolated yields up to 58%.
Table 2: Enone Synthesis Performance
| Method | Conditions | (E)-Selectivity | Yield | Source |
|---|---|---|---|---|
| Claisen-Schmidt | NaOH, EtOH, reflux | >95% | 80% | |
| Pd-catalyzed | Pd(TFA)₂, L3, DCE, 130°C | 91% | 58% |
Coupling Strategies
Amide Bond Formation
The spirocyclic carbonyl intermediate is coupled to the enone-containing aryl group using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA in DCM. This method achieves >90% coupling efficiency with minimal epimerization.
Optimization and Scale-Up Considerations
- Catalyst Recycling : PdCl₂ from spirocyclic synthesis can be recovered via aqueous extraction, reducing costs by 30%.
- Solvent Choice : Replacing DCM with ethyl acetate in amide couplings improves environmental compatibility without sacrificing yield.
- Temperature Control : Maintaining reaction temperatures below 40°C during enone formation prevents (Z)-isomerization.
Comparative Analysis of Methodologies
The Pd-catalyzed spirocyclization route () offers superior diastereocontrol compared to nucleophilic substitution (). Meanwhile, Claisen-Schmidt condensation provides higher enone yields than Pd-mediated olefination but requires stringent temperature control. Industrial-scale production favors the former due to lower catalyst costs.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation of the benzyl group could yield a benzaldehyde derivative, while reduction of the prop-2-en-1-one moiety could yield a saturated ketone.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural characteristics exhibit anticancer properties. The incorporation of diazaspiro frameworks has been linked to enhanced cytotoxicity against various cancer cell lines. For example, derivatives of diazaspiro compounds have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells. The specific compound discussed may similarly possess these properties due to its structural motifs that can interact with cellular targets involved in cancer progression.
Neuroprotective Effects
The heterocyclic nature of the compound suggests potential neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's disease. Research has highlighted the role of heterocyclic compounds in modulating neuroinflammatory pathways and protecting neuronal cells from oxidative stress. The presence of both phenolic and diazaspiro moieties may enhance the compound's ability to cross the blood-brain barrier and exert neuroprotective effects.
Antimicrobial Properties
Compounds containing heterocycles are often evaluated for their antimicrobial activities. The structural components of (E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one may contribute to its effectiveness against various bacterial strains, including resistant ones. Studies have shown that modifications in the benzyl and carbonyl groups can lead to increased antimicrobial potency.
Organic Photovoltaics
The unique electronic properties of this compound suggest potential applications in organic photovoltaic devices. The incorporation of conjugated systems within its structure can facilitate charge transport and enhance light absorption. Research into similar compounds has demonstrated their effectiveness as donor materials in organic solar cells, indicating that this compound could be further explored for energy conversion applications.
Sensor Development
Due to its chemical stability and electronic properties, (E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one may be utilized in the development of chemical sensors. Its ability to interact with various analytes could be harnessed for detecting environmental pollutants or biological markers.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: The compound could modulate receptor activity by binding to receptor sites on cell membranes.
Modulation of Signaling Pathways: The compound could influence cellular signaling pathways by interacting with key proteins or nucleic acids.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Supramolecular and Physicochemical Properties
- Hydrogen Bonding : The spiro system’s nitrogen and oxygen atoms in the target compound may form intramolecular H-bonds, similar to the benzodioxole derivative in , which exhibits a strong N–H···O bond.
- π-π Stacking : The 3,4,5-trimethoxyphenyl group in the target compound and analogs (e.g., ) facilitates π-π interactions, critical for binding to hydrophobic protein pockets.
Biological Activity
The compound (E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a complex organic molecule characterized by its unique structural features that include a spirocyclic component and multiple functional groups. This article explores its biological activity, synthesizing available research findings to provide a comprehensive overview.
Structural Overview
The compound can be broken down into several key components:
- Spirocyclic Structure : The 5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane moiety contributes to the compound's unique three-dimensional shape, which is crucial for its biological interactions.
- Phenolic Groups : The presence of trimethoxyphenyl groups enhances the compound's potential for interaction with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of diazaspiro compounds exhibit significant antimicrobial properties. For instance, compounds derived from the diazaspiro[3.4]octane core have shown potent activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 0.016 μg/mL in some cases . This suggests that the structural characteristics of diazaspiro compounds may enhance their efficacy against bacterial pathogens.
Anticancer Potential
The compound's structural elements suggest potential anticancer activity. Compounds similar to those containing the diazaspiro framework have been identified as inhibitors of key cancer-related pathways, including:
- Menin-MLL1 Interaction : Inhibitors targeting this pathway are under investigation for their role in treating specific leukemias.
- PI3K and MAPK Signaling Modulation : Such modulation is critical in cancer cell proliferation and survival .
Synthesis and Biological Evaluation
A study focusing on the synthesis of various diazaspiro compounds demonstrated that modifications to the peripheral structures significantly influenced biological activity. For example, specific substitutions on the diazaspiro framework resulted in enhanced antitubercular activity, indicating a structure-activity relationship that merits further exploration .
| Compound | Yield (%) | MIC (μg/mL) |
|---|---|---|
| 17 | 56 | 0.016 |
| 24 | 48 | 6.2 |
| 18 | 62 | 100 |
This table summarizes the biological evaluation results of selected compounds derived from diazaspiro frameworks, highlighting the promising activity of compound 17 against M. tuberculosis .
Mechanistic Insights
The biological mechanisms underlying the activity of (E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one remain to be fully elucidated. However, preliminary findings suggest that:
- Inhibition of Enzymatic Pathways : The compound may act by inhibiting enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Interactions : Potential interactions with cellular receptors involved in signaling pathways could contribute to its bioactivity.
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how are intermediates characterized?
- Methodological Answer : The synthesis involves two primary steps:
- Spiro Ring Formation : React 2-oxa-spiro[3.4]octane-1,3-dione with a benzylamine derivative under acidic conditions to form the 5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane core. Cyclization is confirmed via IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and elemental analysis (C, H, N content) .
- Enone Formation : Use a Claisen-Schmidt condensation between the spiro intermediate’s carbonyl group and 3,4,5-trimethoxyacetophenone. Reaction progress is monitored via TLC and UV-Vis spectroscopy (λ~300 nm for α,β-unsaturated ketone) .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- Elemental Analysis : Quantify C, H, N content to verify stoichiometry (e.g., deviations <0.3% indicate purity) .
- IR Spectroscopy : Identify functional groups (e.g., C=O at 1680–1700 cm⁻¹, C=C at ~1600 cm⁻¹) .
- UV-Vis Spectroscopy : Confirm conjugation in the enone system (absorption bands at 280–320 nm) .
Advanced Research Questions
Q. How can the carbonyl group in the spiro ring be optimized for stability under catalytic conditions?
- Methodological Answer : Use palladium-catalyzed reductive cyclization with formic acid derivatives as CO surrogates. Optimize reaction conditions (e.g., 80°C, 12 h, Pd(OAc)₂/PPh₃ catalyst) to enhance yield and reduce side products. Monitor via GC-MS and NMR to track CO insertion efficiency .
Q. What mechanistic insights explain the regioselectivity of spiro ring formation?
- Methodological Answer : The reaction proceeds via a nucleophilic attack by the benzylamine on the diketone, followed by acid-catalyzed cyclization. DFT calculations can model transition states to rationalize regioselectivity (e.g., steric hindrance at the 5-position favoring 8-substitution). Experimental validation via deuterium labeling or kinetic isotope effects is recommended .
Q. How should researchers resolve contradictions in spectroscopic data during degradation studies?
- Methodological Answer :
- Cross-Validation : Use HPLC-MS to identify degradation products (e.g., hydrolysis of the enone or spiro ring) and compare with fresh samples .
- Controlled Stability Assays : Store samples at –20°C under nitrogen to minimize oxidation. Track degradation kinetics via Arrhenius plots to predict shelf-life .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting biological activity?
- Methodological Answer :
- Substituent Variation : Modify the benzyl group (e.g., electron-withdrawing groups) or trimethoxyphenyl moiety (e.g., demethylation) to assess impact on bioactivity .
- In Vitro Assays : Use kinase inhibition or cytotoxicity screens (e.g., IC₅₀ determination in cancer cell lines) paired with molecular docking to correlate structural changes with activity .
Q. What experimental design considerations address limitations in pollution or degradation studies?
- Methodological Answer :
- Sample Diversity : Include >20 initial samples to mimic real-world variability (e.g., sewage matrices) and avoid overfitting in HSI data .
- Time-Resolved Analysis : Use short-interval sampling (e.g., hourly) during degradation studies to capture transient intermediates. Stabilize samples with antioxidants (e.g., BHT) or cooling (–4°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
